2-{Spiro[3.3]heptan-2-ylidene}acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-spiro[3.3]heptan-2-ylideneacetic acid |
InChI |
InChI=1S/C9H12O2/c10-8(11)4-7-5-9(6-7)2-1-3-9/h4H,1-3,5-6H2,(H,10,11) |
InChI Key |
PRUOLHNUUKZFRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(=CC(=O)O)C2 |
Origin of Product |
United States |
Installation of the Exocyclic Olefinic Carboxylic Acid Moiety
Wittig and Related Olefination Reactions
The Wittig reaction and its variants are cornerstone methods for converting ketones into alkenes. organic-chemistry.orgwikipedia.orglibretexts.org For the synthesis of 2-{Spiro[3.3]heptan-2-ylidene}acetic acid, the Horner-Wadsworth-Emmons (HWE) reaction is particularly advantageous. wikipedia.orgorganic-chemistry.org This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic than a standard Wittig ylide. wikipedia.orgyoutube.com
The reaction involves treating spiro[3.3]heptan-2-one with a phosphonate (B1237965) reagent, such as triethyl phosphonoacetate, in the presence of a base (e.g., NaH, NaOMe). organic-chemistry.orgorganic-chemistry.org This generates an ester-substituted exocyclic alkene, ethyl 2-{spiro[3.3]heptan-2-ylidene}acetate. A key feature of the HWE reaction with stabilized phosphonates is its high stereoselectivity, predominantly forming the (E)-alkene. wikipedia.orgorganic-chemistry.org The resulting ester can then be readily hydrolyzed to the target carboxylic acid. The dialkylphosphate byproduct of the HWE reaction is water-soluble, simplifying purification compared to the triphenylphosphine oxide generated in a standard Wittig reaction. wikipedia.org
| Carbonyl Substrate | Reagent | Base | Intermediate Product | Final Product |
| Spiro[3.3]heptan-2-one | Triethyl phosphonoacetate | NaH | Ethyl 2-{spiro[3.3]heptan-2-ylidene}acetate | This compound |
Knoevenagel Condensation Strategies for Exocyclic Alkenes
The Knoevenagel condensation provides a direct and efficient route to α,β-unsaturated carboxylic acids from carbonyl compounds. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active methylene group to a ketone, followed by dehydration. wikipedia.org
The Doebner modification of the Knoevenagel condensation is especially relevant for the synthesis of the target molecule. wikipedia.org In this procedure, spiro[3.3]heptan-2-one is reacted with malonic acid in a solvent such as pyridine, which also acts as a weak base catalyst. The initial condensation product undergoes a subsequent decarboxylation under the reaction conditions to directly afford this compound. wikipedia.org This one-pot process avoids the need for a separate ester hydrolysis step, making it a highly atom-economical strategy.
Tebbe Protocol and Titanium-Based Olefinations for Difficult Substrates
For substrates that are sterically hindered or prone to side reactions like enolization under basic conditions, the Tebbe protocol offers a powerful alternative to traditional ylide-based olefinations. The Tebbe reagent, an organometallic compound of titanium and aluminum, is known to be effective for the methylidenation of a wide range of carbonyl compounds, including ketones, aldehydes, and even esters. wikipedia.orgyoutube.com
While the classic Tebbe reagent converts a carbonyl group into a terminal =CH₂ group, its utility highlights the power of titanium-based olefinations for challenging substrates. wikipedia.org The reaction proceeds through an oxatitanacyclobutane intermediate, with the formation of a highly stable titanium-oxygen bond as the driving force. youtube.com This methodology is particularly valuable when other methods, such as the Wittig or HWE reactions, provide low yields. wikipedia.org
Stereoselective Synthesis of Spiro[3.3]heptane Systems and Derivatives
The demand for enantiomerically pure spiro[3.3]heptane derivatives has driven the development of several stereoselective synthetic strategies. These methods introduce chirality either during the formation of the spirocyclic core or through the functionalization of a pre-existing spiro[3.3]heptane structure.
One approach involves the use of enzymes to achieve asymmetric synthesis. For instance, pig liver esterase has been utilized in the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane, yielding 2,6-bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane with axial chirality in high chemical yield and moderate optical purity rsc.org. This enzymatic method has also been applied to the resolution of racemic 2,6-disubstituted spiro[3.3]heptane derivatives rsc.org.
Another strategy employs strain-relocating semipinacol rearrangements to construct the spiro[3.3]heptane skeleton. The reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes leads to a 1-bicyclobutylcyclopropanol intermediate. In the presence of an acid, this intermediate undergoes a rearrangement to afford substituted spiro[3.3]heptan-1-ones. This process has been shown to be fully regio- and stereospecific when starting from a substituted cyclopropanone equivalent, resulting in optically active 3-substituted spiro[3.3]heptan-1-ones nih.gov.
Chiral auxiliaries have also proven effective in the stereoselective synthesis of spiro[3.3]heptane derivatives. The Strecker reaction, utilizing chiral amines like (R)-α-phenylglycinol, has been employed to install chiral amino acid moieties onto the spiro[3.3]heptane scaffold nih.gov. Furthermore, Ellman's sulfinamide has been identified as a beneficial chiral auxiliary for the synthesis of enantiopure 1,6-substituted spiro[3.3]heptane derivatives, as the resulting adducts are more stable and easier to separate chromatographically nih.gov.
In the realm of nitrogen-containing spiro[3.3]heptanes, a highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis-Ellman's imines has been reported. This three-step procedure efficiently produces enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes with diastereomeric ratios up to 98:2 nih.govresearchgate.net.
| Method | Key Reagents/Catalysts | Product Type | Stereochemical Outcome |
| Enzymatic Hydrolysis | Pig Liver Esterase | Axially chiral 2,6-disubstituted spiro[3.3]heptanes | Moderate optical purity |
| Semipinacol Rearrangement | Acid (e.g., MsOH or AlCl3) | Optically active 3-substituted spiro[3.3]heptan-1-ones | Fully regio- and stereospecific |
| Strecker Reaction | Chiral auxiliaries (e.g., (R)-α-phenylglycinol, Ellman's sulfinamide) | Enantiopure 1,6- and 2,6-substituted spiro[3.3]heptane amino acids | Good stereoselectivity |
| Diastereoselective Addition | Davis-Ellman's imines | Enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes | High diastereoselectivity (up to 98:2 dr) |
Retrosynthetic Analysis of this compound and Analogs
A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The key disconnections involve the exocyclic double bond and the formation of the spiro[3.3]heptane core itself.
The exocyclic alkene functionality can be retrosynthetically disconnected to a spiro[3.3]heptan-2-one precursor. This transformation can be achieved through olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which are well-established methods for forming carbon-carbon double bonds from carbonyl compounds researchgate.net. The choice of reagent would allow for the introduction of the acetic acid moiety or a suitable precursor, such as an ester.
The spiro[3.3]heptan-2-one intermediate can be further disconnected in several ways. One common approach to the spiro[3.3]heptane core is through a double alkylation of a malonate ester nih.gov. For a 2-substituted system, this would likely involve a multi-step sequence.
Alternatively, cycloaddition reactions can be envisioned for the construction of the four-membered rings. For instance, a [2+2] cycloaddition of dichloroketene (B1203229) with an appropriate alkene could be a viable route to a dichlorinated cyclobutanone (B123998), which could then be further elaborated to the desired spiro[3.3]heptanone nih.gov.
Another retrosynthetic strategy for the spiro[3.3]heptane core involves rearrangement reactions. The Meinwald oxirane rearrangement of a corresponding 8-oxadispiro[2.0.3.1]octane derivative can lead to the formation of a substituted spiro[3.3]heptane nih.gov.
The synthesis of analogs, such as those with substitution on the spiro[3.3]heptane ring, can be approached by modifying these retrosynthetic pathways. For example, starting with a substituted cyclobutanone or employing substituted reagents in the cycloaddition or alkylation steps would lead to functionalized analogs. The synthesis of carboxylic acid functionalities on the spiro[3.3]heptane ring has been demonstrated, providing a pathway to various analogs chemrxiv.org.
Reactivity and Chemical Transformations of 2 Spiro 3.3 Heptan 2 Ylidene Acetic Acid and Its Derivatives
Reactions Involving the Exocyclic Alkene Moiety
The exocyclic double bond in 2-{Spiro[3.3]heptan-2-ylidene}acetic acid is the primary site for a variety of chemical transformations. Its reactivity is significantly influenced by the inherent strain of the spiro[3.3]heptane skeleton.
Strain-Induced Reactivity of the Exocyclic Double Bond
The spiro[3.3]heptane framework is composed of two fused cyclobutane (B1203170) rings, a structural motif known for considerable ring strain. This strain is a consequence of angle deviation from the ideal sp³ bond angle and transannular steric interactions. Computational studies on related strained carbene intermediates, such as spiro[3.3]hept-1-ylidene, reveal that the cyclobutylidene units can exist in distinct puckered and flattened conformations. This inherent strain can influence the reactivity of adjacent functional groups. In the case of this compound, the strain within the spirocyclic system can activate the exocyclic double bond towards reactions that release some of this torsional and angle strain. This activation makes the alkene more susceptible to addition reactions compared to unstrained analogues.
Cycloaddition Reactions and Their Scope
The electron-deficient nature of the exocyclic double bond, due to conjugation with the carboxylic acid, makes it an excellent dipolarophile for cycloaddition reactions. Specifically, 1,3-dipolar cycloadditions offer a powerful method for constructing complex spiro-heterocyclic systems.
Drawing parallels from similar activated alkenes, such as 2-(2-oxoindoline-3-ylidene)acetates and α-methylene lactams, this compound and its ester derivatives are expected to react readily with various 1,3-dipoles. uni-kiel.deyoutube.com
Reaction with Nitrones: The reaction with aldo- and ketonitrones would likely proceed with good selectivity to yield novel spiro-isoxazolidine derivatives. uni-kiel.de These reactions can sometimes be reversible, allowing for thermodynamic control over the diastereoselectivity of the cycloaddition. uni-kiel.de
Reaction with Azomethine Ylides: Azomethine ylides, often generated in situ from the condensation of isatins and α-amino acids, are expected to undergo cycloaddition to furnish spiro-pyrrolidine derivatives. nih.govoperachem.com The regioselectivity of such additions can often be controlled by additives. nih.gov
Reaction with Nitrilimines: Highly regioselective cycloaddition with nitrilimines can be anticipated, leading to the formation of spiro-pyrazoline structures. masterorganicchemistry.com
The scope of these reactions provides a versatile entry into a wide array of complex, three-dimensional molecules with potential applications in medicinal chemistry, building upon the established value of spirocyclic scaffolds. uni-kiel.de
Table 1: Potential 1,3-Dipolar Cycloaddition Reactions
| 1,3-Dipole | Expected Product | Potential Features |
|---|---|---|
| Nitrone | Spiro-isoxazolidine | Reversible, diastereoselective control. uni-kiel.de |
| Azomethine Ylide | Spiro-pyrrolidine | High regioselectivity, often controllable. nih.gov |
| Nitrilimine | Spiro-pyrazoline | Highly regioselective. masterorganicchemistry.com |
| Diazoacetate | Spiro-pyrazoline | Catalytic, enantioselective versions exist. youtube.com |
Hydrogenation and Reduction Pathways
The exocyclic double bond of this compound can be selectively reduced through catalytic hydrogenation to yield 2-{Spiro[3.3]heptan-2-yl}acetic acid. This transformation saturates the alkene, creating a chiral center at the C2 position of the spirocycle.
Asymmetric hydrogenation of analogous exocyclic α,β-unsaturated carbonyl compounds has been extensively studied and provides a reliable pathway to enantiomerically enriched products. prepchem.comprepchem.com
Iridium-Catalyzed Hydrogenation: Chiral Iridium complexes, particularly with N,P-ligands like those from the SpinPhox family, are highly effective for the hydrogenation of exocyclic α,β-unsaturated substrates. prepchem.com These catalysts can achieve high yields and excellent enantioselectivities (often >90% ee) for a range of substrates, including those with five, six, and seven-membered rings. prepchem.comresearchgate.net
Ruthenium-Catalyzed Hydrogenation: Ruthenium catalysts, such as those bearing BINAP ligands, are also powerful tools for the asymmetric hydrogenation of α,β-unsaturated ketones and acids. nih.gov In some cases, the reaction can proceed through a dynamic kinetic resolution, allowing for the conversion of a racemic starting material into a single diastereomer of the product with high enantiopurity. prepchem.comresearchgate.net
The reduction typically proceeds smoothly under hydrogen pressure, affording the saturated carboxylic acid, which can be a valuable building block for further synthetic elaborations. nih.gov
Table 2: Representative Catalysts for Asymmetric Hydrogenation of Exocyclic Alkenes
| Catalyst Type | Ligand Family | Typical Substrates | Key Advantages |
|---|---|---|---|
| Iridium(I) | N,P-Ligands (e.g., SpinPhox) | Exocyclic α,β-Unsaturated Esters/Ketones | High enantioselectivity (up to >99% ee) and cis-selectivity. prepchem.comresearchgate.net |
| Ruthenium(II) | Diphosphines (e.g., BINAP) | α,β-Unsaturated Ketones/Acids | Effective via hydrogenation/isomerization cascade, allows for dynamic kinetic resolution. nih.gov |
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group provides a handle for a wide range of functional group interconversions, allowing for the synthesis of various derivatives.
Derivatization to Esters, Amides, and other Carboxylic Acid Derivatives
Standard organic synthesis methods can be applied to convert the carboxylic acid of this compound into its derivatives, such as esters and amides.
Esterification: The most direct method for ester synthesis is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.comlibretexts.orgcerritos.edu This is an equilibrium-driven process, and using the alcohol as a solvent helps to drive the reaction to completion. masterorganicchemistry.com
Amidation: The formation of amides typically requires activation of the carboxylic acid. This can be achieved by first converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine. researchgate.net Alternatively, direct amidation can be accomplished using a wide array of modern peptide coupling reagents. peptide.comsigmaaldrich.com Reagents such as HBTU, HATU, PyBOP, or even simpler carbodiimides like DCC and EDC, facilitate amide bond formation under mild conditions, which is particularly useful for coupling with sensitive or sterically hindered amines. peptide.comsigmaaldrich.comuniurb.itbachem.com These methods are widely used in the synthesis of complex molecules and peptidomimetics. researchgate.netresearchgate.net
Modifications via Precursor Ketone Carbonyl Group
The title compound is most logically synthesized from the precursor ketone, spiro[3.3]heptan-2-one. sigmaaldrich.comnih.gov The key transformation is an olefination reaction to install the exocyclic acetic acid moiety.
The Horner-Wadsworth-Emmons (HWE) reaction is the premier method for this conversion. cerritos.edu This reaction involves the treatment of spiro[3.3]heptan-2-one with a phosphonate-stabilized carbanion, typically derived from a trialkyl phosphonoacetate (e.g., triethyl phosphonoacetate). libretexts.org
The reaction proceeds via the following steps:
Deprotonation of the phosphonoacetate with a suitable base (e.g., NaH, NaOEt) to generate the nucleophilic phosphonate (B1237965) carbanion.
Nucleophilic attack of the carbanion on the carbonyl carbon of spiro[3.3]heptan-2-one.
Elimination of the dialkylphosphate byproduct to form the alkene.
A significant advantage of the HWE reaction is its high stereoselectivity, which overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene. libretexts.org For the synthesis of the corresponding (Z)-isomer, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS with crown ether in THF), can be utilized. bachem.com Subsequent hydrolysis of the resulting ester under basic or acidic conditions yields the target carboxylic acid, this compound.
Intramolecular Rearrangement Pathways within Spiro[3.3]heptane Derivatives
The strained nature of the two cyclobutane rings in the spiro[3.3]heptane scaffold makes its derivatives susceptible to various intramolecular rearrangements. These transformations are often driven by the release of ring strain and the formation of more stable carbocation intermediates.
Sigmatropic Rearrangements and Carbon Atom Shifts
Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. A key example of this within spirocyclic systems is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl group or hydrogen atom to an adjacent carbocation center. arkat-usa.orgwikipedia.org This type of rearrangement is classified as a nih.govresearchgate.net-sigmatropic shift. wikipedia.org
While direct experimental data on sigmatropic rearrangements of this compound is not extensively documented, the behavior of other spiro[3.3]heptane derivatives provides significant insight. For instance, the formation of spirocyclic cyclopentenones from divinyl ketones proceeds through a Nazarov cyclization followed by two sequential Wagner-Meerwein migrations. nih.gov This cascade involves a ring contraction and a subsequent hydride, alkenyl, or aryl shift, demonstrating the propensity of the spirocyclic framework to undergo such carbon skeleton reorganizations. nih.gov
In the context of this compound, protonation of the exocyclic double bond could, in theory, lead to a tertiary carbocation at the C2 position. This intermediate could then potentially undergo a Wagner-Meerwein rearrangement, involving the migration of one of the C-C bonds of the spirocyclic core. Such a rearrangement would be driven by the inherent strain of the cyclobutane rings and could lead to ring-expanded or ring-contracted products.
A study on the rearrangements of bicyclic terpenes, such as the conversion of isoborneol (B83184) to camphene, highlights the historical significance and mechanistic underpinnings of Wagner-Meerwein shifts in strained systems. wikipedia.org These rearrangements proceed through carbocation intermediates and are often facile, occurring at low temperatures. wikipedia.org
| Rearrangement Type | Description | Key Intermediates | Driving Force | Potential Outcome for Spiro[3.3]heptane Derivatives |
| nih.govresearchgate.net-Sigmatropic Shift (Wagner-Meerwein) | Migration of an alkyl group or hydrogen to an adjacent carbocation. wikipedia.org | Carbocations | Relief of ring strain, formation of a more stable carbocation. | Ring expansion or contraction of the spiro[3.3]heptane core. |
| Nazarov Cyclization/Wagner-Meerwein Cascade | A sequence involving electrocyclization followed by two nih.govresearchgate.net-suprafacial Wagner-Meerwein shifts. nih.gov | Oxyallyl cation, tertiary carbocation | Stereospecific formation of new C-C bonds. | Formation of functionalized spirocycles with adjacent stereocenters. nih.gov |
Acid-Mediated Rearrangements
Acid-catalyzed rearrangements are common for strained cyclic and polycyclic systems. In the case of spiro[3.3]heptane derivatives, these reactions often proceed via carbocation intermediates, leading to significant structural reorganization.
A notable example is the strain-relocating semipinacol rearrangement observed in the synthesis of spiro[3.3]heptan-1-ones. nih.gov This reaction involves the treatment of a 1-bicyclobutylcyclopropanol intermediate with acid. nih.gov The likely mechanism involves the initial protonation of the bicyclobutyl moiety, followed by a nih.govresearchgate.net-rearrangement of the resulting cyclopropylcarbinyl cation to afford the spiro[3.3]heptan-1-one. nih.gov This process is highly regio- and stereospecific. nih.gov
For this compound, acid catalysis can initiate rearrangements through several potential pathways. Protonation of the carbonyl oxygen of the carboxylic acid can activate the conjugated system for nucleophilic attack or migration. libretexts.org Alternatively, protonation of the exocyclic double bond can generate a carbocation at the C2 position, which can then undergo rearrangement.
General studies on α,β-unsaturated carboxylic acids show that under strongly basic conditions, they can undergo interconversion between the α,β- and β,γ-isomers through double bond migration. libretexts.org While this is a base-catalyzed process, it highlights the potential for isomerization in the vicinity of the carboxylic acid group. Under acidic conditions, the interaction between the double bond and the carboxyl group can lead to the formation of lactones, especially if the double bond is further down the carbon chain. libretexts.org For this compound, the proximity of the double bond and the carboxylic acid group suggests that intramolecular cyclization or other rearrangements could be facilitated by acid catalysis.
| Acid-Mediated Rearrangement | Starting Material/Intermediate | Acid Catalyst | Key Mechanistic Step | Product |
| Semipinacol Rearrangement | 1-Bicyclobutylcyclopropanol | MsOH or AlCl₃ | nih.govresearchgate.net-rearrangement of a cyclopropylcarbinyl cation. nih.gov | Substituted spiro[3.3]heptan-1-one. nih.gov |
| Double Bond Migration | α,β-unsaturated carboxylic acids | Strong Base | Deprotonation and reprotonation. libretexts.org | β,γ-unsaturated carboxylic acids. libretexts.org |
| Lactone Formation | Unsaturated carboxylic acids with a distal double bond | Acid | Intramolecular attack of the carboxyl group on a carbocation. libretexts.org | Lactones. libretexts.org |
Computational and Mechanistic Investigations of 2 Spiro 3.3 Heptan 2 Ylidene Acetic Acid Systems
Electronic Structure Analysis of Spiro[3.3]heptane Derivatives
The electronic structure of spiro[3.3]heptane derivatives is a key determinant of their chemical and physical properties. The spirocyclic core, composed of two fused cyclobutane (B1203170) rings, enforces a rigid, non-planar geometry that significantly influences the orientation of substituents and their electronic interactions. chemrxiv.org Unlike aromatic systems like benzene (B151609) which have collinear exit vectors for substituents, the vectors in disubstituted spiro[3.3]heptanes are non-collinear. chemrxiv.org This unique spatial arrangement has led to the investigation of spiro[3.3]heptane as a non-classical bioisostere for phenyl rings, capable of mimicking mono-, meta-, and para-substitution patterns in bioactive compounds. chemrxiv.org
Computational studies have explored how replacing a phenyl ring with a spiro[3.3]heptane scaffold affects molecular properties. For instance, such a replacement has been shown to decrease calculated lipophilicity (clogP). chemrxiv.org The multifunctional nature of related spiro-fused systems, such as spirooxindoles, allows them to act as both hydrogen bond donors and acceptors, enhancing interactions with biological targets. nih.gov The development of heteroatom-containing spiro[3.3]heptanes, like 2-oxa-6-azaspiro[3.3]heptane, is driven by the desire to fine-tune these electronic properties for applications in medicinal chemistry, where they can serve as surrogates for common heterocycles like piperidine (B6355638). acs.orgresearchgate.net Theoretical studies on these derivatives help elucidate their potential as bioisosteres by analyzing their electronic and structural similarities to more common motifs. researchgate.net
Strain Energy Calculations and Conformational Studies in Spiro[3.3]heptanes
The spiro[3.3]heptane system is characterized by significant ring strain, a consequence of the two fused four-membered rings. The total strain energy of the parent alkane, spiro[3.3]heptane, is calculated to be approximately 51.0 kcal/mol. mdpi.com This value is very close to the sum of the strain energies of two individual cyclobutane rings (53.6 kcal/mol), illustrating the principle of ring strain additivity in this system. mdpi.com This inherent strain is a dominant factor in the molecule's chemistry, influencing both its structure and reactivity.
Computational methods are essential for quantifying this strain and understanding the molecule's conformational landscape. mdpi.comarxiv.org The cyclobutane rings in spiro[3.3]heptane derivatives are not planar but are puckered. acs.org X-ray diffraction studies on substituted spiro[3.3]heptanes have revealed dihedral angles for these rings ranging from 12.9° to 21.2°. acs.org Conformational analysis, often performed using molecular mechanics and density functional theory (DFT), identifies the stable conformers and the energy barriers between them. nih.govcwu.edu For complex derivatives, these computational approaches are critical for interpreting experimental data, such as NMR J-couplings, which are dependent on dihedral angles. semanticscholar.org
| Compound | Calculated Strain Energy (kcal/mol) | Reference Ring(s) | Sum of Reference Ring Strain (kcal/mol) |
|---|---|---|---|
| Spiro[3.3]heptane (as Spiro[3.3]octane) | 51.0 | Cyclobutane (x2) | 53.6 |
| Spiropentane | 62.9 | Cyclopropane (x2) | 54.8 |
| Spiro[2.4]heptane | - | Cyclopropane + Cyclopentane | - |
| Spiro[5.5]undecane | 3.6 | Cyclohexane (x2) | 4.2 |
Data sourced from computational studies on spiroalkanes illustrates the additivity and deviation of ring strain. mdpi.com
Mechanistic Elucidation of Key Synthetic and Transformation Reactions
Computational chemistry provides powerful tools to elucidate the complex mechanisms of reactions involving strained spiro[3.3]heptane systems. By modeling reaction pathways and analyzing transition states, researchers can gain a detailed understanding of how these molecules are synthesized and how they transform.
Role of Ring Strain in Reaction Kinetics and Selectivity
Ring strain is a primary driving force in the reactions of spiro[3.3]heptane systems, profoundly influencing both reaction rates and outcomes. The relief of ring strain in the transition state is a well-established principle for accelerating reactions. dtic.milarxiv.org This effect is clearly demonstrated in the strain-relocating semipinacol rearrangement for the synthesis of spiro[3.3]heptan-1-ones. researchgate.netnih.gov The high strain of the bicyclo[1.1.0]butane and cyclopropanol (B106826) starting materials creates a thermodynamic driving force for the rearrangement, which leads to the more stable, albeit still strained, spiro[3.3]heptane product. nih.govnih.gov
This release of strain lowers the activation energy of the reaction, thereby increasing the reaction rate. researchgate.netpitt.edu The kinetics of the reaction are thus intrinsically linked to the energy landscape shaped by the strain of the reactants, intermediates, transition states, and products. The high degree of regio- and stereoselectivity observed in these rearrangements is also a direct consequence of the rigid, strained framework, which dictates the feasible geometric pathways for the reaction to proceed, favoring the lowest energy transition state. nih.govnih.gov
Density Functional Theory (DFT) Applications in Spiro[3.3]heptane Chemistry
Density Functional Theory (DFT) has become an indispensable tool in the study of spiro[3.3]heptane chemistry. It offers a balance of computational cost and accuracy that is well-suited for analyzing these complex molecules. mdpi.com DFT calculations are widely used to predict and rationalize a range of properties, including molecular geometries, thermodynamic stabilities, and electronic structures. rsc.org
In the context of spiro[3.3]heptane derivatives, DFT is applied to perform conformational analyses, identifying the lowest energy structures and the rotational barriers between different conformers. nih.gov This is crucial for understanding the three-dimensional shape and flexibility of these molecules, which underpins their function, for example, as bioisosteres. chemrxiv.orgresearchgate.net Furthermore, DFT is used to calculate strain energies, providing a quantitative measure of the energetic penalty associated with the fused-ring system. arxiv.org These calculations help to explain the unique reactivity of these compounds, where reactions are often driven by strain release. nih.govresearchgate.net DFT can also be used to model reaction mechanisms, map out potential energy surfaces, and calculate the energies of transition states, providing fundamental insights into the kinetics and selectivity of synthetic transformations involving spiro[3.3]heptane systems. rsc.org
Applications in Advanced Synthetic Chemistry
2-{Spiro[3.3]heptan-2-ylidene}acetic acid as a Versatile Synthetic Building Block
While direct literature on the extensive applications of this compound is specific, the synthetic utility of its parent ketone, spiro[3.3]heptan-2-one, is well-documented, establishing it as a versatile precursor. Spiro[3.3]heptan-2-ones are considered outstanding synthesis building blocks for constructing a wide variety of substituted spiro[3.3]heptanes. google.com These ketones possess two distinct reactive centers that can be selectively derivatized, allowing for the sequential introduction of different functional groups. google.com
The synthesis of the spiro[3.3]heptane core often involves key transformations that highlight its potential as a building block. For instance, the olefination of cyclobutanone (B123998) derivatives is a critical step for creating the exocyclic double bond necessary for compounds like this compound. nih.gov A titanium-based Tebbe protocol has been successfully used for the olefination of a protected 2-(hydroxymethyl)cyclobutanone (B2923102), a common precursor in spiro[3.3]heptane synthesis. nih.gov Furthermore, the thermal reaction of keteniminium salts with alkenes has been adapted to efficiently prepare various mono- and poly-substituted spiro[3.3]heptanones. chemrxiv.org
Once formed, these ketone precursors can be transformed into other valuable functionalized building blocks. For example, spiro[3.3]heptanone derivatives have been converted into carboxylic acids and organoboron compounds through multi-step sequences involving Wolff-Kishner reduction, lithium-halogen exchange, and reaction with electrophiles like CO2 or B(OMe)3. chemrxiv.org This demonstrates the scaffold's capacity to be elaborated into diverse structures suitable for medicinal chemistry projects. chemrxiv.org
Design and Synthesis of Conformationally Restricted Analogs for Structure-Activity Relationship (SAR) Studies
Conformational restriction is a powerful strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates by "locking" a molecule into its bioactive conformation. The spiro[3.3]heptane scaffold is an ideal tool for this purpose due to the rigidity of its fused four-membered rings.
The spiro[3.3]heptane skeleton has been systematically employed to design and synthesize libraries of conformationally restricted analogs of glutamic acid. researchgate.net These analogs are valuable for probing the topologies of glutamate (B1630785) receptors, as the aminocarboxylate and carboxylic acid moieties are held in fixed spatial orientations by the rigid spirocyclic core. researchgate.net
A divergent synthetic approach allows for the creation of a library of regio- and stereoisomers starting from a common precursor, such as an O-silylated 2-(hydroxymethyl)cyclobutanone derivative. nih.gov Key synthetic steps to build the second cyclobutane (B1203170) ring include [2+2] cycloaddition of dichloroketene (B1203229) or a Meinwald oxirane rearrangement, depending on the desired substitution pattern. nih.gov The subsequent introduction of the amino group has been achieved via a modified Strecker reaction using a chiral auxiliary, which, despite moderate diastereoselectivity, allows for the separation and isolation of all pure stereoisomers. nih.gov
The different substitution patterns on the spiro[3.3]heptane scaffold give rise to distinct topologies for the glutamic acid analogs.
Table 1: Library of Glutamic Acid Analogs Based on the Spiro[3.3]heptane Scaffold
| Topology | Compound Name | Substitution Pattern |
|---|---|---|
| A | 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid | 2,6-disubstituted |
| B | 1-Aminospiro[3.3]heptane-1,6-dicarboxylic acid | 1,6-disubstituted |
| C | 6-Aminospiro[3.3]heptane-1,6-dicarboxylic acid | 1,6-disubstituted |
| D | 1-Aminospiro[3.3]heptane-1,5-dicarboxylic acid | 1,5-disubstituted |
Data sourced from reference nih.gov.
Bioisosterism, the replacement of a chemical moiety with another that retains similar biological activity, is a cornerstone of drug design. The spiro[3.3]heptane scaffold and its heteroatomic derivatives have emerged as effective three-dimensional bioisosteres for common ring systems found in pharmaceuticals.
The spiro[3.3]heptane core has been successfully demonstrated to be a saturated bioisostere of the phenyl ring. nih.govchemrxiv.org Unlike earlier saturated bioisosteres like bicyclo[1.1.1]pentane, which have collinear exit vectors, spiro[3.3]heptane possesses non-collinear exit vectors, yet it can effectively mimic mono-, meta-, and para-substituted phenyl rings in bioactive compounds. chemrxiv.org
This concept has been validated by incorporating the spiro[3.3]heptane scaffold into the structures of approved drugs. chemrxiv.org The replacement of phenyl rings in the anticancer drugs Vorinostat and Sonidegib, and the local anesthetic Benzocaine, yielded saturated, patent-free analogs that retained high biological potency. chemrxiv.org This strategy can also favorably modulate physicochemical properties; for instance, replacing the phenyl ring in Sonidegib with spiro[3.3]heptane decreased lipophilicity. chemrxiv.org
Table 2: Comparison of Parent Drugs and their Spiro[3.3]heptane Analogs
| Parent Drug | Ring Replaced | Spiro[3.3]heptane Analog | Key Finding |
|---|---|---|---|
| Sonidegib | meta-Benzene | Saturated analog with spiro[3.3]heptane core | High activity retained, decreased lipophilicity. chemrxiv.org |
| Vorinostat | Phenyl group | Saturated analog with spiro[3.3]heptane core | High activity retained in biological assays. chemrxiv.org |
Heteroatom-containing spiro[3.3]heptanes have been developed as three-dimensional bioisosteres for common saturated heterocycles like piperidine (B6355638) and piperazine. researchgate.net These strained spirocycles can offer improved physicochemical properties, such as increased metabolic stability and aqueous solubility, compared to their traditional monocyclic counterparts. researchgate.netresearchgate.net
Specifically, 2,6-diazaspiro[3.3]heptane is utilized as a structural surrogate for piperazine. researchgate.netnih.gov In another example, 1-azaspiro[3.3]heptane has been synthesized and validated as a next-generation bioisostere of piperidine. rsc.org The synthesis of 1-azaspiro[3.3]heptane was achieved via a key thermal [2+2] cycloaddition, and its utility was demonstrated by incorporating it into the anesthetic drug bupivacaine (B1668057), resulting in a novel, active analog. researchgate.net
Table 3: Aza-Spiro[3.3]heptane Bioisosteres and their Applications
| Spirocyclic Scaffold | Monocyclic Ring Replaced | Application Example |
|---|---|---|
| 2,6-Diazaspiro[3.3]heptane | Piperazine | Used as a structural surrogate in drug design and for Pd-catalyzed amination reactions. researchgate.netnih.gov |
| 1-Azaspiro[3.3]heptane | Piperidine | Incorporated into the anesthetic bupivacaine as a piperidine replacement. researchgate.net |
| 2-Azaspiro[3.3]heptane | Piperidine | An established bioisostere for the piperidine ring. researchgate.net |
Spiro[3.3]heptane as a Bioisostere for Aromatic and Alicyclic Ring Systems
Incorporation into Complex Molecular Architectures and Natural Product Scaffolds
The unique structural and physicochemical properties of the spiro[3.3]heptane core have led to its incorporation into complex molecular architectures, including approved pharmaceuticals and analogs of natural products. chemrxiv.orgresearchgate.net
One of the earliest examples of a complex spiro[3.3]heptane derivative is Fecht's acid, a dicarboxylic acid synthesized via alkylation of malonic esters with pentaerythritol (B129877) tetrabromide. wikipedia.org More recently, the scaffold has been used to create analogs of naturally occurring amino acids. For example, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid furnished novel, sterically constrained analogs of the natural products ornithine and γ-aminobutyric acid (GABA), respectively. researchgate.netnih.gov
Furthermore, the successful integration of the spiro[3.3]heptane motif as a benzene (B151609) bioisostere in complex, FDA-approved drugs like Sonidegib and Vorinostat underscores its value in advanced medicinal chemistry. chemrxiv.org These examples demonstrate that the scaffold is not merely a theoretical tool but a practical building block for designing sophisticated molecules with tangible benefits, such as creating patent-free drug analogs with retained or improved activity. chemrxiv.org
Advanced Analytical Characterization in Research of Spiro 3.3 Heptane Compounds
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are fundamental to the structural analysis of spiro[3.3]heptane derivatives, providing detailed information about the molecular framework and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of spiro[3.3]heptane compounds. ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework, respectively.
In the ¹H NMR spectrum of a typical spiro[3.3]heptane core, the protons on the cyclobutane (B1203170) rings appear as complex multiplets in the aliphatic region. For instance, in spiro[3.3]heptan-2-one, the protons resonate at specific chemical shifts that confirm the spirocyclic structure. The introduction of substituents, such as the exocyclic double bond and the acetic acid moiety in 2-{Spiro[3.3]heptan-2-ylidene}acetic acid, would significantly alter the chemical shifts of nearby protons. The vinylic proton would appear in the downfield region, and the methylene protons adjacent to the carbonyl group would also show a characteristic shift.
¹³C NMR is equally vital for confirming the carbon skeleton. The spiro carbon atom, being a quaternary center, has a unique chemical shift. The carbonyl carbon of a ketone or a carboxylic acid will appear significantly downfield. For example, spectra are available for compounds like spiro[3.3]heptan-2-one and spiro[3.3]heptane-2-carboxylic acid, which serve as models for understanding the core structure.
Furthermore, for derivatives containing other NMR-active nuclei, such as fluorine or boron, ¹⁹F and ¹¹B NMR are employed. In studies of 6-(trifluoromethyl)spiro[3.3]heptane derivatives, ¹⁹F NMR is critical for confirming the presence and electronic environment of the trifluoromethyl group. Similarly, boronate ester derivatives of spiro[3.3]heptane are characterized using ¹¹B NMR.
Table 1: Representative NMR Data for Spiro[3.3]heptane Analogs
| Compound | Nucleus | Chemical Shift (ppm) | Description |
|---|---|---|---|
| Spiro[3.3]heptan-2-one | ¹H | Varies | Complex multiplets for cyclobutane protons |
| ¹³C | Varies | Signals for carbonyl, spiro, and methylene carbons | |
| Spiro[3.3]heptane-2-carboxylic acid | ¹H | Varies | Signals for cyclobutane and methine protons |
Mass Spectrometry (MS, GC-MS, LC-MS)
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of spiro[3.3]heptane derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used.
When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for separating and identifying components in a mixture, assessing purity, and studying fragmentation patterns. The fragmentation patterns observed in the mass spectrum can provide valuable structural information about the spiro[3.3]heptane core and its substituents. For example, the analysis of various spirocyclic glutamic acid analogs built on the spiro[3.3]heptane scaffold relied on ultra-HPLC coupled with a Time-of-Flight (TOF) mass spectrometer for accurate mass analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For many simple saturated spiro[3.3]heptane derivatives, the UV-Vis absorption is typically in the far UV region and may not be highly informative. However, for a compound like this compound, the α,β-unsaturated carbonyl system constitutes a chromophore that would exhibit a characteristic absorption band in the UV region (typically around 200-250 nm). This technique is useful for confirming the presence of such conjugated systems and can be used for quantitative analysis.
X-ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. chemrxiv.org It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For spiro[3.3]heptane compounds, this technique is particularly valuable for analyzing the conformation of the strained cyclobutane rings.
Studies have shown that the cyclobutane rings in spiro[3.3]heptane derivatives are puckered. nih.gov The degree of puckering can be influenced by the substituents on the rings. For example, X-ray diffraction studies of 6-(trifluoromethyl)spiro[3.3]heptane derivatives were used to determine the absolute configuration of stereoisomers and revealed conformational flexibility in the solid state. nih.gov Similarly, the crystal structure of d-spiro[3.3]heptane-2,6-dicarboxylic acid was determined at -160 °C, confirming its absolute configuration. The ability of X-ray crystallography to provide an unambiguous structural proof is crucial in drug discovery and materials science. chemrxiv.org
Table 2: Crystallographic Data for a Representative Spiro[3.3]heptane Derivative
| Parameter | 2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 10.319 |
| b (Å) | 14.233 |
| c (Å) | 8.5187 |
| α (°) | 97.87 |
| β (°) | 104.08 |
| γ (°) | 98.86 |
Chromatographic Techniques for Purification and Analysis (HPLC, TLC)
Chromatographic techniques are indispensable for the purification and analysis of spiro[3.3]heptane compounds. Thin-Layer Chromatography (TLC) is routinely used for monitoring reaction progress and for preliminary purity assessment due to its speed and simplicity.
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both analytical and preparative purposes. It is particularly powerful for separating stereoisomers. Chiral HPLC, using a chiral stationary phase, has been successfully employed to separate the enantiomers of spiro[3.3]heptane-2,6-dicarboxylic acid. The development of such separation methods is critical for accessing enantiopure compounds for biological testing and as chiral building blocks. For instance, in the synthesis of spirocyclic glutamic acid analogs, chromatographic separation was essential to isolate all stereoisomers in pure form. nih.gov
Thermal Analysis Techniques (TGA, DSC)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and phase behavior of materials.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For a compound like this compound, TGA can be used to determine its decomposition temperature and to study its thermal stability. It can also detect the presence of residual solvents or water in the sample.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to determine melting points, glass transitions, and heats of fusion. For a crystalline compound, DSC would show a sharp endothermic peak at its melting point. This data is a crucial indicator of purity; impurities typically broaden the melting peak and lower the melting point. These techniques are vital in pharmaceutical development for characterizing the solid-state properties of drug candidates.
Electrochemical Analysis (Cyclic Voltammetry)
A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the electrochemical analysis of this compound or related simple spiro[3.3]heptane compounds using cyclic voltammetry. While the spiro[3.3]heptane motif is of growing interest in medicinal chemistry as a bioisostere for various cyclic structures, research into its intrinsic electrochemical properties appears to be limited or not publicly available.
Cyclic voltammetry is a powerful electroanalytical technique used to investigate the redox properties of chemical compounds. It provides valuable information on the oxidation and reduction potentials of a molecule, the stability of the resulting radical ions, and the kinetics of electron transfer reactions. Such data is crucial for understanding a compound's potential involvement in redox processes within biological systems, its metabolic fate, and for the design of novel materials with specific electronic properties.
Although no direct research on the cyclic voltammetry of this compound was found, it is possible to hypothesize on its general electrochemical behavior. The primary electroactive moiety in this molecule would likely be the carboxylic acid group and the exocyclic double bond. However, without experimental data, any discussion of specific redox potentials, electron transfer mechanisms, or the stability of electrochemically generated intermediates would be purely speculative.
The absence of published data in this specific area highlights a potential gap in the characterization of this class of compounds and suggests an opportunity for future research. A systematic study of the electrochemical behavior of spiro[3.T3]heptane derivatives could provide valuable insights for their application in drug discovery and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
